molecular formula C12H15Cl2NO B1627383 2-(3-(3,4-Dichlorophenyl)pyrrolidin-3-yl)ethanol CAS No. 52423-89-9

2-(3-(3,4-Dichlorophenyl)pyrrolidin-3-yl)ethanol

Cat. No. B1627383
Key on ui cas rn: 52423-89-9
M. Wt: 260.16 g/mol
InChI Key: SRZABNWAUIZJDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05635510

Procedure details

A solution of LiAlH4 (450 mL, 1M in THF, 450 mmol) was cooled in a ice/acetone bath (-10° C.). A solution of H2SO4 (99.999%) (12 mL, 225.3 mmol) in THF (35 mL) was added dropwise. (Use caution when adding the H2SO4 to the THF and also when adding the H2SO4 /THF solution to the LiA1H4) After the addition was complete, the slurry was stirred for 1 h in an ice bath. The slurry was allowed to warm to ambient temperature and stir for 2 h. A solution of [3-(3,4-dichloro-phenyl)-5-oxo-pyrrolidin-3-yl]-acetic acid ethyl ester (23.2 g, 73.4 mmol) in THF (70 mL) was added dropwise. The slurry was heated to 45°-50° C. for 36 h. The slurry was cooled in an ice bath and a solution of THF:H2O (1:1, 70 mL) was added dropwise. The slurry was filtered and the solids were rinsed with THF and dichloromethane. The salts were stirred with THF:H2 0:15% NaOH (1 L :70 mL :20 mL) for 2 h. The slurry was filtered and the combined filtrates were concentrated in vacuo to obtain a residue. The residue was dissolved in dichloromethane and the solution was dried over MgSO4, filtered, and concentrated in vacuo to obtain a residue. The residue was recrystallized from diethyl ether to give the title compound:
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step Two
Name
Quantity
12 mL
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
H2SO4 THF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
[3-(3,4-dichloro-phenyl)-5-oxo-pyrrolidin-3-yl]-acetic acid ethyl ester
Quantity
23.2 g
Type
reactant
Reaction Step Six
Name
Quantity
70 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].OS(O)(=O)=O.OS(O)(=O)=O.C1COCC1.C([O:24][C:25](=O)[CH2:26][C:27]1([C:33]2[CH:38]=[CH:37][C:36]([Cl:39])=[C:35]([Cl:40])[CH:34]=2)[CH2:31][C:30](=O)[NH:29][CH2:28]1)C>C1COCC1.ClCCl.C1COCC1.O>[Cl:40][C:35]1[CH:34]=[C:33]([C:27]2([CH2:26][CH2:25][OH:24])[CH2:31][CH2:30][NH:29][CH2:28]2)[CH:38]=[CH:37][C:36]=1[Cl:39] |f:0.1.2.3.4.5,7.8,12.13|

Inputs

Step One
Name
Quantity
450 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Two
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1.O
Step Three
Name
Quantity
12 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
35 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Five
Name
H2SO4 THF
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O.C1CCOC1
Step Six
Name
[3-(3,4-dichloro-phenyl)-5-oxo-pyrrolidin-3-yl]-acetic acid ethyl ester
Quantity
23.2 g
Type
reactant
Smiles
C(C)OC(CC1(CNC(C1)=O)C1=CC(=C(C=C1)Cl)Cl)=O
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the slurry was stirred for 1 h in an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
stir for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was heated to 45°-50° C. for 36 h
Duration
36 h
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
WASH
Type
WASH
Details
the solids were rinsed with THF and dichloromethane
STIRRING
Type
STIRRING
Details
The salts were stirred with THF
WAIT
Type
WAIT
Details
H2 0:15% NaOH (1 L :70 mL :20 mL) for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a residue
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a residue
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from diethyl ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C1(CNCC1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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